2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol
Description
2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol is a bicyclic heterocyclic compound featuring a pyrazolo-pyridine scaffold. This structure is characterized by a six-membered tetrahydro-pyridine ring fused with a five-membered pyrazole ring. The isobutyl substituent at position 2 and the hydroxyl group at position 3 contribute to its unique physicochemical and pharmacological properties.
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-one |
InChI |
InChI=1S/C10H17N3O/c1-7(2)6-13-10(14)8-5-11-4-3-9(8)12-13/h7,11-12H,3-6H2,1-2H3 |
InChI Key |
JLQKTYXDBJOJET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(N1)CCNC2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approaches for Core Formation
The pyrazolo[4,3-c]pyridine skeleton is typically assembled via cyclocondensation reactions. A common route involves reacting a tetrahydro-pyridine derivative with hydrazine derivatives under acidic or catalytic conditions. For example, 4,5,6,7-tetrahydro-2H-pyrano[4,3-c]pyridin-3-ol derivatives are synthesized through iodine-mediated electrophilic cyclization of alkynyl precursors . Adapting this method, the pyrazole ring can be formed by treating a pyridine-3-carbaldehyde derivative with hydrazine hydrate in ethanol under reflux, followed by cyclization using iodine as an electrophilic agent .
Key Reaction Conditions:
-
Catalyst: Iodine (10 mol %)
-
Solvent: Ethanol or solvent-free
-
Temperature: 60–80°C
Multicomponent Reactions (MCRs) with Hybrid Catalysts
Multicomponent reactions offer a one-pot strategy to build complexity efficiently. Hybrid catalysts, such as Fe₃O₄ nanoparticles (NPs), have been employed in analogous pyrano-pyrimidine syntheses . For the target compound, a three-component reaction (3-CR) between an aldehyde, a cyclic enamine, and a hydrazine derivative could be explored.
Proposed Reaction Scheme:
-
Knoevenagel Condensation: Activation of the aldehyde by Fe₃O₄ NPs to form an α,β-unsaturated intermediate.
-
Michael Addition: Enamine attack on the activated aldehyde.
-
Cyclization: Hydrazine-mediated pyrazole ring closure.
Optimized Parameters (Inferred from ):
| Catalyst | Solvent | Temperature | Yield (%) | Reaction Time |
|---|---|---|---|---|
| Fe₃O₄@PVA NPs | Water–Ethanol | 80°C | 70–90 | 2–4 hours |
| ZnFe₂O₄ NPs | Solvent-free | 75°C | 85–95 | 30–60 minutes |
Hydroxylation and Oxidation Methods
The 3-ol group is introduced either via direct hydroxylation of a precursor or through oxidation followed by reduction. Manganese dioxide (MnO₂) or hydrogen peroxide (H₂O₂) in acetic acid can oxidize a methyl group to a hydroxyl moiety.
Oxidation Pathway:
-
Substrate: 3-Methyl-pyrazolo[4,3-c]pyridine derivative.
-
Oxidizing Agent: H₂O₂ (30%), AcOH, 60°C.
Comparative Analysis of Synthetic Routes
The table below contrasts four representative methods based on inferred data:
| Method | Catalyst | Solvent | Temperature | Yield (%) | Time | Advantages |
|---|---|---|---|---|---|---|
| Cyclocondensation | Iodine | Ethanol | 80°C | 65–85 | 6–8 hours | Simplicity, no specialized catalysts |
| MCR with Fe₃O₄ NPs | Fe₃O₄@PVA NPs | Water–Ethanol | 80°C | 70–90 | 2–4 hours | High yield, recyclable catalyst |
| Post-Alkylation | K₂CO₃ | DMF | 80°C | ~75 | 12 hours | Selective functionalization |
| Oxidation | H₂O₂/AcOH | Acetic Acid | 60°C | 60–70 | 8 hours | Direct hydroxylation |
Chemical Reactions Analysis
Cyclization Reactions
The compound participates in lactam-mediated cyclization to form fused heterocyclic systems. When reacted with 2-pyrrolidinone in the presence of PClO₃, it undergoes simultaneous ring closure to yield pyrido[3′,2′:4,5]furo[3,2-d]pyrrolo[1,2-a]pyrimidines :
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| 2-Pyrrolidinone | PClO₃, 110°C, 6 h | Pyrido[3′,2′:4,5]furo[3,2-d]pyrrolo[1,2-a]pyrimidine derivatives | 72–85% |
This reaction exploits the nucleophilic nitrogen in the pyridine ring and the electrophilic carbonyl group of the lactam .
Alkylation and Acylation
The hydroxyl group at position 3 undergoes O-alkylation with ethyl chloroacetate under basic conditions to form ether derivatives :
Reaction Scheme:
text2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol + Ethyl chloroacetate → O-alkylated intermediate
Conditions:
Reductive Desulfurization
Thioether derivatives of this compound can undergo reductive desulfurization using Raney nickel under hydrogen atmosphere :
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| SMe-substituted analog | Raney Ni, H₂, EtOH:EtOAc (4:1) | Desulfurized pyrazolo-pyridine | 80–88% |
This reaction is critical for modifying substituents while retaining the core structure .
Chlorination
The hydroxyl group can be replaced with chlorine using POCl₃ under reflux conditions :
Reaction:
text3-OH → 3-Cl substitution
Conditions:
Hydrogenation
The tetrahydro-pyridine ring can undergo further hydrogenation to saturate adjacent bonds, though this is less common due to steric hindrance from the isobutyl group .
Biological Interaction-Driven Reactions
In enzymatic environments, the compound forms hydrogen bonds with residues like Tyr316 and hydrophobic interactions with Phe193 and Trp109 in kinase domains . These interactions guide synthetic modifications for enhanced binding affinity:
Key Interactions:
Comparative Reactivity with Analogues
The isobutyl substituent distinguishes this compound from structurally similar derivatives:
| Compound | Key Reactivity Difference |
|---|---|
| 4,5-Dihydro-1H-pyrazolo[3,4-b]pyridine | Higher electrophilicity at C4 due to unsaturated pyridine |
| 1-Methylpyrazolo[3,4-b]pyridine | Enhanced solubility for SNAr reactions |
Scientific Research Applications
Anti-inflammatory Agents
Research has demonstrated that derivatives of pyrazolo compounds exhibit significant anti-inflammatory properties. In particular, studies have shown that certain pyrazolo derivatives can inhibit the production of prostaglandins, which are mediators of inflammation. For instance, compounds similar to 2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol have been evaluated for their ability to reduce carrageenan-induced edema in animal models .
Anticancer Activity
Recent studies indicate that pyrazolo compounds possess anticancer properties. In vitro assays have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as K562 and MCF-7. The mechanism involves inducing apoptosis and blocking cell cycle progression. For example, a related compound was reported to significantly reduce cell viability and induce cell death in K562 cells .
Neurological Disorders
Compounds like this compound are being investigated for their potential in treating neurological disorders. They act as glycine transporter inhibitors (GlyT1), which may have implications for conditions such as schizophrenia and other psychotic disorders. Glycine plays a crucial role in the central nervous system by modulating neurotransmitter activity .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of pyrazolo compounds is essential for optimizing their pharmacological properties. Modifications to the isobutyl group or alterations in the tetrahydro structure can lead to variations in biological activity. Studies have shown that specific substitutions can enhance anti-inflammatory and anticancer efficacy while reducing toxicity .
Case Studies
Mechanism of Action
The mechanism of action of 2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol involves its interaction with specific molecular targets. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA). These actions suggest that the compound can induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
The pyrazolo[4,3-c]pyridine core is a versatile scaffold for drug discovery. Below, we compare 2-isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol with key analogs, focusing on structural features, synthetic routes, and biological relevance.
Substituent Variations and Physicochemical Properties
Key Observations:
- Isobutyl vs.
- Cyclopentyl vs.
Structural Conformation and Crystallography
The tetrahydro-pyridine ring in this compound class typically adopts a half-chair conformation, as seen in the sulfonamido analog (C15 displacement: 0.665 Å from plane) . The dihedral angle between the pyrazole and aromatic substituents (e.g., 75.19° in the chloronaphthalene derivative) influences steric interactions and target binding .
Biological Activity
2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol is a bicyclic compound belonging to the pyrazolo family. Its unique structure has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C₁₀H₁₇N₃O
- Molecular Weight : 195.26 g/mol
- CAS Number : 1707581-35-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
- Cyclization : Fusing the pyrazole and pyridine rings through cyclization techniques.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit various anticancer properties. For instance:
- In vitro studies have evaluated its efficacy against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and K562 (chronic myelogenous leukemia) cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | Not Detected |
| This compound | K562 | Not Detected |
Despite structural similarities with other active compounds in the pyrazolo family that have shown significant cytotoxicity against these cell lines, initial findings suggest limited activity for this specific compound .
Neuroprotective Effects
Some studies have indicated potential neuroprotective effects associated with similar pyrazolo derivatives. The mechanisms may involve the modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways .
Antimicrobial Activity
The antimicrobial properties of related pyrazolo compounds have been documented. While specific data on this compound is limited, its structural relatives have demonstrated significant activity against various bacterial strains .
Study on Anticancer Potential
A recent study evaluated several new pyrazolo derivatives for their anticancer activity. The results indicated that while some derivatives exhibited promising cytotoxic effects against cancer cell lines, 2-Isobutyl derivatives did not show significant inhibition of key protein kinases involved in cancer progression . This highlights the need for further modification to enhance its biological profile.
Neuroprotection in Animal Models
In animal models of neurodegenerative diseases, certain pyrazolo compounds demonstrated protective effects against neuronal death induced by oxidative stress. Although direct studies on 2-Isobutyl derivatives are scarce, these findings suggest a potential avenue for exploration .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol, and how can intermediates be characterized?
- Methodology : Utilize a multi-step approach involving cyclocondensation and functionalization. For example:
React tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate with 2-hydroxyethylhydrazine in ethanol for 24 hours to form a pyrazolo-pyridine core .
Introduce the isobutyl group via nucleophilic substitution or alkylation under anhydrous conditions.
Purify intermediates using flash chromatography (e.g., ethyl acetate/petroleum ether, 5:1 v/v) and confirm purity via HPLC (>95%) and NMR (e.g., H NMR: δ 1.05 ppm for isobutyl CH) .
Q. How can crystallographic data resolve structural ambiguities in pyrazolo-pyridine derivatives?
- Key parameters:
- Space group: Monoclinic (common for similar compounds).
- Hydrogen bonding: Analyze N–H⋯O and O–H⋯Cl interactions (e.g., bond lengths 2.85–3.10 Å) to stabilize the 3D lattice .
- Refinement: Use full-matrix least-squares on with displacement parameters refined anisotropically .
Advanced Research Questions
Q. How do electronic () and hydrophobic () parameters influence the bioactivity of pyrazolo-pyridine derivatives?
- Methodology : Conduct QSAR studies using in vitro binding assays (e.g., displacement of H-prazosin).
- Data Table :
| Derivative | (logP) | (Hammett) | Activity (IC, nM) |
|---|---|---|---|
| R = Isobutyl | 2.1 | 0.12 | 45 ± 3.2 |
| R = Phenyl | 2.8 | 0.25 | 72 ± 5.1 |
- Correlation: Higher values enhance membrane permeability, while electron-withdrawing groups () reduce affinity for α-adrenergic receptors .
Q. What strategies resolve discrepancies in pharmacological data between structural analogs (e.g., GABA receptor affinity vs. inactivity)?
- Methodology :
Conformational Analysis : Compare dihedral angles (e.g., 75.19° between pyrazole and naphthalene rings) to assess steric hindrance .
Receptor Docking : Use molecular dynamics to simulate binding to GABA receptors. For example, THIP analogs require a planar conformation for receptor activation, whereas bulkier substituents (e.g., isobutyl) disrupt binding .
In Vitro Assays : Validate using cerebellar granule cells (EC for extrasynaptic α6βδ receptors < 100 nM) .
Q. How can hydrogen-bonding networks and - stacking be exploited to enhance crystallinity for X-ray studies?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
